Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C27H26N2O4S and its molecular weight is 474.58. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate often involves a multi-step process. Starting with suitable aromatic aldehydes, the route may include condensation reactions with urea or thiourea under acidic or basic conditions. Each step needs precise control of temperature and pH to ensure the correct functional groups are introduced.
Industrial Production Methods: : Industrial production may scale up these reactions, incorporating continuous flow reactors for efficiency and yield improvement. Solvents like ethanol or methanol are often used in combination with catalysts like p-toluenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : This compound can undergo various reactions, including oxidation, reduction, and substitution. For instance, its aromatic rings might participate in electrophilic substitution reactions, leading to bromination or nitration products.
Common Reagents and Conditions: : Oxidation reactions could involve reagents like potassium permanganate or chromium trioxide. Reduction might use hydrogen gas in the presence of a palladium catalyst. Substitution reactions often use halogens under controlled conditions.
Major Products Formed: : Depending on the reagents and conditions, major products can range from hydroxylated derivatives to more complex multi-substituted compounds.
Scientific Research Applications
Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a treasure trove for scientific research:
Chemistry: : Its reactive sites make it a candidate for creating new catalysts or ligands in coordination chemistry.
Biology: : The compound’s structure suggests potential for enzyme inhibition, where it might interact with key metabolic enzymes.
Medicine: : There's potential for developing new pharmaceuticals, especially targeting cancer cells or pathogens due to the compound's unique aromatic and heterocyclic characteristics.
Industry: : It could serve as a building block in the synthesis of more complex molecules, useful in material science and nanotechnology.
Mechanism of Action
The exact mechanism by which Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects can be intricate:
Molecular Targets: : It may target enzymes or receptors with aromatic binding sites, disrupting normal biological functions.
Pathways Involved: : Potential pathways include inhibition of kinase activity or blocking signal transduction pathways vital for cell growth and survival.
Comparison with Similar Compounds
Similar compounds often share structural motifs but have different functional groups:
Benzyl 4-(4-benzyloxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: : Lacks the methoxy group.
Benzyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: : Has a hydroxyl instead of a benzyloxy group.
Unique Characteristics: : The combination of benzyloxy and methoxy groups offers distinctive reactivity, making it stand out from its peers.
There you have it—a deep dive into Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Properties
IUPAC Name |
benzyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-18-24(26(30)33-17-20-11-7-4-8-12-20)25(29-27(34)28-18)21-13-14-22(23(15-21)31-2)32-16-19-9-5-3-6-10-19/h3-15,25H,16-17H2,1-2H3,(H2,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUYWVHKCJBYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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